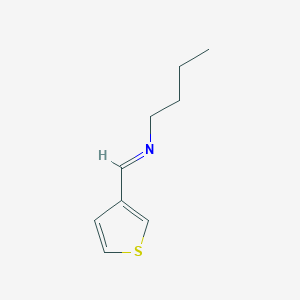
Acetic acid--2-(4-phenoxyphenoxy)propan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol (1/1) is an organic compound with the molecular formula C15H16O3. It is known for its unique structure, which includes a phenoxy group attached to a propanol backbone. This compound is typically found as a colorless to slightly yellow crystalline solid and is soluble in ether and other organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing acetic acid–2-(4-phenoxyphenoxy)propan-1-ol involves the reaction of epichlorohydrin with phenol to form 1,3-bis(4-phenoxyphenoxy)-2-propanol. This intermediate is then reduced to yield the desired compound . The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2-(4-phenoxyphenoxy)propan-1-ol can be scaled up using similar synthetic routes. The process involves the careful control of reaction temperatures and pressures to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives .
Applications De Recherche Scientifique
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the study of enzyme interactions and protein-ligand binding.
Industry: It is used as an additive in coatings, plastics, and rubber to enhance performance and stability.
Mécanisme D'action
The mechanism by which acetic acid–2-(4-phenoxyphenoxy)propan-1-ol exerts its effects involves interactions with various molecular targets. The phenoxy groups can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-phenoxyphenoxy)-2-propanol
- 1-(4-phenoxyphenoxy)propan-2-ol
- 2-hydroxypropyl 4-phenoxyphenyl ether
Uniqueness
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol is unique due to its specific arrangement of phenoxy groups and the presence of both hydroxyl and acetic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
188830-50-4 |
|---|---|
Formule moléculaire |
C17H20O5 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
acetic acid;2-(4-phenoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C15H16O3.C2H4O2/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13;1-2(3)4/h2-10,12,16H,11H2,1H3;1H3,(H,3,4) |
Clé InChI |
JPICIKHQQDIEJS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)

![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
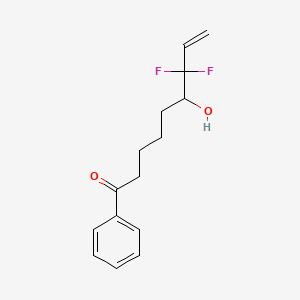
![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)

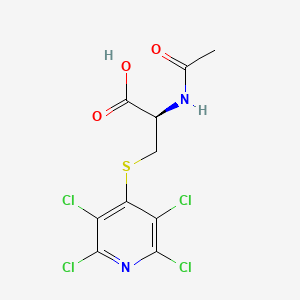
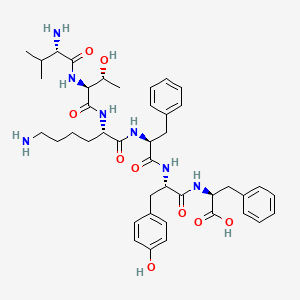
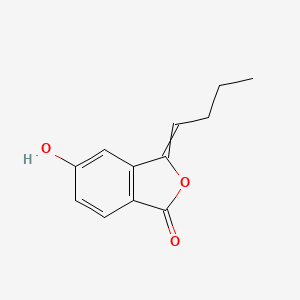
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
